molecular formula C20H24O6 B1631284 Eupalinilide B

Eupalinilide B

Cat. No.: B1631284
M. Wt: 360.4 g/mol
InChI Key: HCGYMFPNEDDKQY-LSOVPSQHSA-N
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Description

Scientific Research Applications

Eupalinilide B has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide B involves multiple steps due to its complex structure. One of the key synthetic routes includes the late-stage introduction of oxygen through the oxidation of activated methylene groups, which provides carbonyls. This approach maximizes substrate compatibility with different reagents up to the late-stage oxidation .

Industrial Production Methods: Currently, this compound is primarily isolated from Eupatorium lindleyanum. Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to yield high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Eupalinilide B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .

Mechanism of Action

Eupalinilide B exerts its effects through covalent modification of nucleophilic targets, particularly cysteinyl thiols on functional proteins. This modification can inhibit various cellular processes, leading to cytotoxicity. The compound’s electrophilic nature allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins .

Comparison with Similar Compounds

  • Eupalinilide A
  • Eupalinilide G
  • Eupachinilide B

Comparison: Eupalinilide B is unique due to its specific cytotoxicity against certain tumor cell lines. While other similar compounds, such as Eupalinilide A and Eupalinilide G, also exhibit cytotoxic properties, this compound has shown distinct activity profiles and potential therapeutic applications .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

HCGYMFPNEDDKQY-LSOVPSQHSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O

SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupalinilide B
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Eupalinilide B

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